1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Substitution Reactions: The piperazine ring is then substituted with a 2-chlorobenzyl group and a 4-methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)piperazine: A structurally similar compound with a piperazine ring substituted with a 4-chlorobenzyl group.
1-(2-chlorobenzyl)-4-piperidinol hydrochloride: Another similar compound with a piperidinol ring substituted with a 2-chlorobenzyl group.
Uniqueness
1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H25ClN2O2 |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-19-9-6-17(7-10-19)8-11-21(25)24-14-12-23(13-15-24)16-18-4-2-3-5-20(18)22/h2-7,9-10H,8,11-16H2,1H3 |
InChI Key |
SDJLPSITUQOTFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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